molecular formula C23H18F2N2O2 B14443957 2-(2,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 73445-49-5

2-(2,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B14443957
CAS No.: 73445-49-5
M. Wt: 392.4 g/mol
InChI Key: AJGUPJWQDNYCGZ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with difluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of a 1,2-diketone with an aldehyde in the presence of ammonium acetate.

    Substitution Reactions: The introduction of the difluorophenyl and methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Difluorophenyl)-4,5-diphenyl-1H-imidazole: Similar structure but lacks the methoxy groups.

    2-(2,5-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole: Chlorine atoms replace the fluorine atoms.

Uniqueness

2-(2,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which can enhance its electronic properties and biological activity compared to similar compounds.

Properties

CAS No.

73445-49-5

Molecular Formula

C23H18F2N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C23H18F2N2O2/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)27-23(26-21)19-13-16(24)7-12-20(19)25/h3-13H,1-2H3,(H,26,27)

InChI Key

AJGUPJWQDNYCGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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